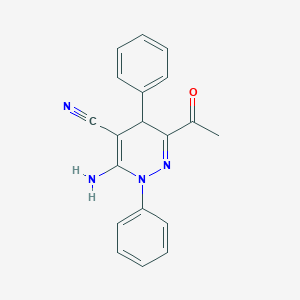![molecular formula C18H26N4O2S B250655 N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide, also known as TAK-659, is a small molecule inhibitor that has been developed in recent years for the treatment of various types of cancer. It has shown promising results in preclinical trials and is currently being evaluated in clinical trials for its safety and efficacy.
Mecanismo De Acción
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide inhibits the activity of several enzymes such as Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These enzymes are involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting their activity, this compound can induce apoptosis (cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It can inhibit the activation of B-cells, which are involved in the development of lymphoma and leukemia. It can also inhibit the production of cytokines, which are involved in the inflammatory response that promotes the growth and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide is its specificity for BTK and other kinases involved in the signaling pathways of cancer cells. This makes it a promising candidate for targeted therapy. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in clinical trials.
Direcciones Futuras
There are several future directions for the development of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide. One of the main directions is the evaluation of its safety and efficacy in clinical trials for the treatment of various types of cancer. Another direction is the development of combination therapies that can enhance the efficacy of this compound. Additionally, the identification of biomarkers that can predict the response to this compound can help to personalize the treatment for individual patients.
Métodos De Síntesis
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-acetylpiperazine, 2-bromo-1-(4-methylphenyl)ethanone, and thiohexanamide. The final product is obtained after several purification steps such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer such as lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several signaling pathways that are involved in the growth and survival of cancer cells.
Propiedades
Fórmula molecular |
C18H26N4O2S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide |
InChI |
InChI=1S/C18H26N4O2S/c1-3-4-9-17(24)20-18(25)19-15-7-5-6-8-16(15)22-12-10-21(11-13-22)14(2)23/h5-8H,3-4,9-13H2,1-2H3,(H2,19,20,24,25) |
Clave InChI |
DHHLNAQLLALMNP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
SMILES canónico |
CCCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


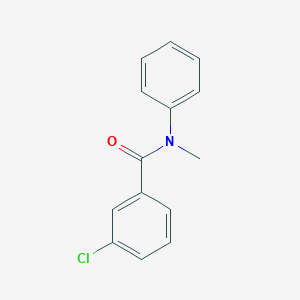
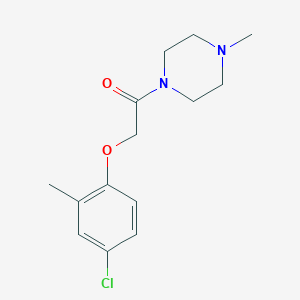
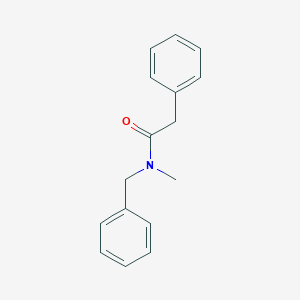
![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)
![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)

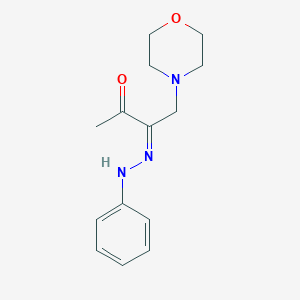

![2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)
